2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-Butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 791-80-0) is a naphthalimide derivative characterized by a butyl substituent at the 2-position and a hydroxyl group at the 6-position of the fused aromatic system. It is utilized as a research material intermediate, with a reported purity of 98% .
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-butyl-6-hydroxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H15NO3/c1-2-3-9-17-15(19)11-6-4-5-10-13(18)8-7-12(14(10)11)16(17)20/h4-8,18H,2-3,9H2,1H3 |
InChI Key |
PWZJNFCGAWSKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)O)C=CC=C3C1=O |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis
| Step | Reactants & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione (2.00 g, 7.2 mmol), butylamine (1.00 g, 13.7 mmol), ethanol (60 mL), 80°C, 18 h | 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | 83% | Yellow solid, filtered and washed with mother liquor |
| 2 | 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (2.50 g, 7.5 mmol), NaOH (1.20 g, 30.1 mmol), Cu2O (0.30 g, 2.1 mmol), L-Quebrachitol (0.20 g, 1.0 mmol), water (25 mL), DMSO (25 mL), 100°C, 13 h | 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | 65% | Acidification with 10% HCl to pH < 1, extraction with ethyl acetate, drying over Na2SO4 |
- Step 1: The nucleophilic substitution of the 6-bromo precursor with butylamine in ethanol at 80°C for 18 hours yields the 6-bromo-2-butyl derivative with an 83% yield.
- Step 2: The bromo substituent is replaced by a hydroxy group via a copper-catalyzed hydroxylation in alkaline aqueous/DMSO medium at 100°C for 13 hours, followed by acidification and extraction to isolate the hydroxy-substituted target compound with a 65% yield.
Reaction Conditions and Optimization
- The use of ethanol as solvent and elevated temperature (80°C) facilitates efficient substitution by butylamine.
- Copper(I) oxide (Cu2O) acts as a catalyst for the hydroxylation step.
- L-Quebrachitol serves as a ligand enhancing the copper-catalyzed reaction.
- The pH adjustment to strongly acidic conditions (pH < 1) is critical for product precipitation and purification.
- Drying agents such as sodium sulfate are used to remove residual water from organic extracts.
Analytical and Characterization Data
The compound and intermediates were characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra recorded in DMSO-d6 or CDCl3 solvents confirm the structural integrity.
- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) confirms molecular weights consistent with the desired products.
- Melting Point and Physical State: The final compound is obtained as a yellow solid with characteristic melting behavior.
- Chromatographic Purification: Flash column chromatography and recrystallization were employed for purification.
Summary Table of Preparation Data
| Parameter | Step 1: Butylamine Substitution | Step 2: Hydroxylation |
|---|---|---|
| Starting Material | 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione | 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione |
| Reagents | Butylamine, EtOH | NaOH, Cu2O, L-Quebrachitol, H2O/DMSO |
| Temperature | 80°C | 100°C |
| Time | 18 h | 13 h |
| Yield | 83% | 65% |
| Product | 6-bromo-2-butyl derivative | 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione |
| Purification | Filtration, washing | Acidification, extraction, drying, filtration |
Chemical Reactions Analysis
Types of Reactions
2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of fluorescent probes and sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by binding to metal ions such as aluminum (Al3+), leading to fluorescence enhancement . The compound’s structure allows it to form stable complexes with metal ions, which can be detected through changes in fluorescence intensity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of naphthalimide derivatives are highly dependent on substituents at the 2- and 6-positions. Below is a comparative overview:
Table 1: Key Compounds, Substituents, and Properties
Biological Activity
2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known by its CAS number 791-80-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other hyperproliferative diseases. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.
- Molecular Formula : C16H15NO3
- Molecular Weight : 269.3 g/mol
- Structure : The compound features a benzoisoquinoline core with a hydroxyl group and a butyl substituent, which may influence its biological interactions.
Research indicates that 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits several mechanisms of action that contribute to its biological activity:
Biological Activity Data Table
Case Study 1: Anticancer Efficacy
A study conducted on various benzoisoquinoline derivatives, including 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The study utilized MTT assays to quantify cell viability post-treatment and found that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of caspase-3 activation.
Case Study 2: Inhibitory Mechanism Analysis
In another investigation focusing on the molecular mechanisms underlying the antitumor effects of this compound, researchers employed western blotting techniques to assess changes in protein expression related to cell cycle regulation and apoptosis. Results indicated that treatment with 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione led to downregulation of cyclin D1 and upregulation of p53 protein levels in treated cells.
Q & A
Q. Key Considerations :
- Purity is ensured through column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Structural confirmation requires ¹H/¹³C NMR (e.g., δ 7.8–8.5 ppm for aromatic protons) and mass spectrometry (e.g., [M+H⁺] at m/z ~315) .
Basic: How is the compound characterized for structural and functional validation?
Q. Methodological Approach :
- NMR Spectroscopy : Aromatic protons in the benzoisoquinoline core appear as doublets (δ 7.5–8.5 ppm), while the 2-butyl chain shows multiplet signals at δ 1.2–1.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z 315.12 for C₁₆H₁₇NO₃) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How do structural modifications at the 2-position influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
Q. Key Findings :
- Bulky alkyl/aryl groups (e.g., butyl, benzyl) enhance membrane permeability but may reduce solubility .
- Electron-donating groups (e.g., dimethylamino) improve binding to epigenetic targets like bromodomains .
Advanced: How can contradictory data on enzyme inhibition be resolved?
Case Study : Conflicting reports on topoisomerase II vs. BRPF1 bromodomain inhibition arise from assay conditions:
Q. Resolution Strategy :
- Conduct orthogonal assays (e.g., cellular thermal shift assays) to confirm target engagement .
- Compare results with structurally similar analogs (e.g., 6-bromo derivatives) to isolate substituent effects .
Advanced: What methodologies optimize pharmacokinetic properties of this compound?
Q. Approaches to Improve ADME :
Q. Experimental Design :
- In Vitro : Microsomal stability assays (human liver microsomes) .
- In Vivo : Pharmacokinetic profiling in rodent models (Cmax, AUC₀–24) .
Basic: What are the primary biological targets of this compound?
Q. Validated Targets :
- Topoisomerase II : Critical for DNA replication; inhibition causes apoptosis in cancer cells .
- BRPF1 Bromodomain : Epigenetic regulator linked to leukemia; inhibition disrupts histone acetylation .
- Reactive Oxygen Species (ROS) : The 6-hydroxy group mediates pro-oxidant effects in antimicrobial assays .
Advanced: How can molecular modeling guide derivative design?
Q. Computational Strategies :
- Docking Studies : Use AutoDock Vina to predict binding poses in BRPF1 bromodomains (PDB: 5CGP) .
- QSAR Models : Correlate substituent hydrophobicity (logP) with cytotoxicity (R² = 0.82) .
- MD Simulations : Assess stability of butyl chain interactions in lipid bilayers .
Validation : Compare predicted vs. experimental IC₅₀ values for 5–10 derivatives .
Basic: What safety and handling protocols are recommended?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
